molecular formula C14H19NO3 B14946775 5-Benzyl-3-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one

5-Benzyl-3-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one

Cat. No.: B14946775
M. Wt: 249.30 g/mol
InChI Key: FONYFFBMSQCTHB-UHFFFAOYSA-N
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Description

5-Benzyl-3-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable amino alcohol with a carbonyl compound. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the oxazolidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The oxazolidinone ring can be reduced under specific conditions.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

5-Benzyl-3-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Benzyl-3-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: A related compound with a similar structure but different functional groups.

    3,4,7-Trimethyl-6-(1-methylethyl)nonane: Another compound with a similar carbon skeleton but different substituents.

Uniqueness

5-Benzyl-3-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups and the presence of the oxazolidinone ring

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

5-benzyl-3-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H19NO3/c1-4-15-12(16)18-13(2,14(15,3)17)10-11-8-6-5-7-9-11/h5-9,17H,4,10H2,1-3H3

InChI Key

FONYFFBMSQCTHB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)OC(C1(C)O)(C)CC2=CC=CC=C2

Origin of Product

United States

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